

2,3-Dimethylbut-2-en-1-ol molecular formula and weight

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Compound of Interest

Compound Name: 2,3-Dimethylbut-2-en-1-ol

Cat. No.: B3380457

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Technical Guide: 2,3-Dimethylbut-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known properties and a hypothetical protocol for the synthesis and analysis of **2,3-Dimethylbut-2-en-1-ol**. This allylic alcohol is a simple organic molecule; its full potential in medicinal chemistry and drug development remains an area for further exploration.

Core Molecular Information

Molecular Formula: C₆H₁₂O^[1]^[2]

Molecular Weight: 100.16 g/mol ^[1]

The structure of **2,3-Dimethylbut-2-en-1-ol** consists of a butene backbone with methyl groups at positions 2 and 3, and a primary alcohol group at position 1.

Physicochemical and Computed Data

Quantitative data for **2,3-Dimethylbut-2-en-1-ol** is summarized in the table below. It is important to note that while computed properties are available, experimental physical properties such as boiling and melting points are not well-documented in publicly available literature. For context, the saturated analog, 2,3-dimethyl-2-butanol, has a boiling point of 120-121 °C and a melting point of -14 °C.^[3]

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O	[1] [2]
Molecular Weight	100.16 g/mol	[1]
CAS Number	19310-95-3	[1] [2]
IUPAC Name	2,3-dimethylbut-2-en-1-ol	[1]
Synonyms	2,3-Dimethyl-2-butenol, 4-Hydroxy-2,3-dimethyl-2-butene	[2]
Computed XLogP3	1.7	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]
Exact Mass	100.088815002 Da	[1]

Biological Activity and Signaling Pathways

Extensive literature searches did not yield specific information regarding the biological activity of **2,3-Dimethylbut-2-en-1-ol** or its involvement in any signaling pathways. Its structural motifs may be of interest for fragment-based drug discovery, but to date, no targeted biological studies have been published.

Experimental Protocols

The following are detailed, hypothetical methodologies for the synthesis and analysis of **2,3-Dimethylbut-2-en-1-ol**, based on standard organic chemistry principles.

Synthesis Protocol: Allylic Oxidation of 2,3-Dimethyl-2-butene

A plausible route to synthesize **2,3-Dimethylbut-2-en-1-ol** is via the allylic oxidation of 2,3-dimethyl-2-butene using selenium dioxide (SeO₂), a common reagent for this type of

transformation.

Materials:

- 2,3-Dimethyl-2-butene
- Selenium dioxide (SeO_2)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethyl-2-butene (1 equivalent) in dichloromethane.
- Add selenium dioxide (1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux (approx. 40°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove the black selenium byproduct.
- Wash the organic phase with saturated aqueous NaHCO_3 solution, followed by water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure **2,3-Dimethylbut-2-en-1-ol**.

Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

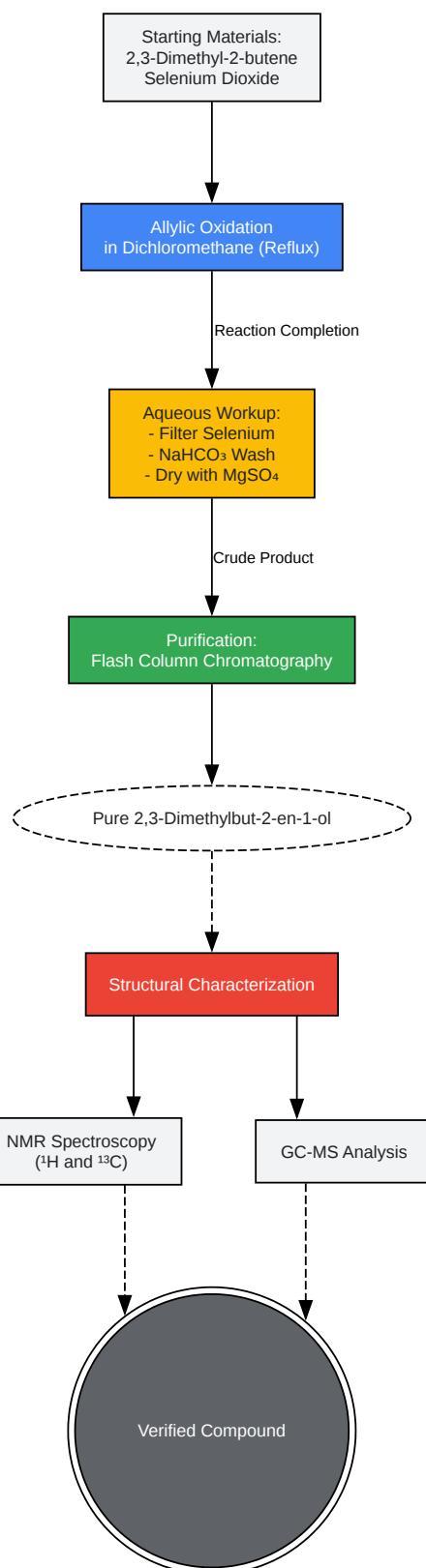
- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- ^1H NMR: Acquire the proton NMR spectrum. Expected signals would include singlets for the methyl groups, a singlet for the methylene (CH_2) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.
- ^{13}C NMR: Acquire the carbon-13 NMR spectrum. Spectrabase confirms the existence of a ^{13}C NMR spectrum for this compound.^{[4][5]} Expected signals would correspond to the two distinct methyl carbons, the methylene carbon, and the two sp^2 hybridized carbons of the double bond.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.
- GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven with an appropriate temperature gradient (e.g., starting at 50°C and ramping to 250°C) to ensure separation.
- MS Analysis: The mass spectrometer will provide the mass-to-charge ratio of the parent ion and its fragmentation pattern, which can be used to confirm the molecular weight and structure. A GC-MS spectrum is noted as available in public databases.^[4]

Logical and Experimental Workflows

As no specific signaling pathways involving **2,3-Dimethylbut-2-en-1-ol** have been identified, the following diagram illustrates the logical workflow for its synthesis and subsequent characterization as described in the experimental protocols.

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